molecular formula C23H21N3O6 B277976 3,4,5-trimethoxy-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

3,4,5-trimethoxy-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

Cat. No.: B277976
M. Wt: 435.4 g/mol
InChI Key: QYVQXMSJVMXAFT-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide is a complex organic compound known for its diverse applications in scientific research. This compound features a benzamide core substituted with methoxy groups and an oxazolo[4,5-b]pyridine moiety, making it a subject of interest in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step often involves the acylation of aniline derivatives with 3,4,5-trimethoxybenzoic acid or its derivatives under acidic conditions.

    Introduction of the Oxazolo[4,5-b]pyridine Moiety: This step can be achieved through cyclization reactions involving appropriate pyridine derivatives and suitable reagents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the benzamide core, potentially converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like sodium methoxide for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction could produce amines.

Scientific Research Applications

3,4,5-trimethoxy-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide has several applications:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in diseases.

    Biological Studies: The compound is used in biochemical assays to study enzyme inhibition, receptor binding, and cellular pathways.

    Materials Science: Its unique structure makes it a candidate for developing novel materials with specific electronic or optical properties.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, aiding in the development of new chemical entities.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-trimethoxybenzamide: Lacks the oxazolo[4,5-b]pyridine moiety, making it less complex.

    N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide: Similar but without the trimethoxy substitution on the benzamide core.

Uniqueness

The presence of both the trimethoxybenzamide and oxazolo[4,5-b]pyridine moieties in 3,4,5-trimethoxy-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide provides a unique combination of electronic and steric properties, enhancing its potential for specific interactions in biological and chemical systems.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and uniqueness in comparison to similar compounds

Properties

Molecular Formula

C23H21N3O6

Molecular Weight

435.4 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

InChI

InChI=1S/C23H21N3O6/c1-28-16-8-7-13(23-26-21-17(32-23)6-5-9-24-21)10-15(16)25-22(27)14-11-18(29-2)20(31-4)19(12-14)30-3/h5-12H,1-4H3,(H,25,27)

InChI Key

QYVQXMSJVMXAFT-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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